molecular formula C18H20N2O3 B2753048 2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903656-16-5

2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2753048
CAS No.: 1903656-16-5
M. Wt: 312.369
InChI Key: XUJUIXRAGRAZQN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is an organic compound that features a methoxyphenyl group, a pyrrolidinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be introduced through the reaction of a suitable amine with a halogenated precursor under basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is often introduced via a nucleophilic substitution reaction, where the pyrrolidinyl intermediate reacts with a pyridinyl halide.

    Introduction of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the intermediate compound, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propanone
  • 2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butanone

Uniqueness

Compared to similar compounds, 2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to variations in the molecular structure, which affect the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-7-3-2-6-14(16)12-18(21)20-11-9-15(13-20)23-17-8-4-5-10-19-17/h2-8,10,15H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJUIXRAGRAZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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